N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide
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Overview
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound is designed to inhibit the growth of this bacterium, thereby combating the disease.
Mode of Action
It is known that the compound interacts with the bacterium to inhibit its growth The specific interaction between the compound and its target is likely complex and involves multiple steps
Biochemical Pathways
The compound is thought to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth
Pharmacokinetics
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound is able to reach the bacterium in sufficient concentrations to exert its effects.
Result of Action
The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the number of bacteria, thereby helping to control the spread of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-phenylpyrazine-2-carboxamides
Uniqueness
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(16-5-9-19-10-6-16)21-8-3-15-27(25,26)23-13-11-22(12-14-23)17-4-1-2-7-20-17/h1-2,4-7,9-10H,3,8,11-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIUHSEBJZUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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